2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol

Lipophilicity LogP Physicochemical property

2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol (CAS 1443354-90-2) is a tertiary alcohol derivative featuring a 4-methoxy-3-methylphenyl aromatic ring attached to a 3-methyl-butan-2-ol backbone (C13H20O2, MW 208.30 g/mol). This compound belongs to the class of phenyl-substituted tertiary alcohols and is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical manufacturing.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
Cat. No. B7993249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)(C(C)C)O)OC
InChIInChI=1S/C13H20O2/c1-9(2)13(4,14)11-6-7-12(15-5)10(3)8-11/h6-9,14H,1-5H3
InChIKeyXWBOUQSKOGZYMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol: A Differentiated Tertiary Alcohol Intermediate for Pharmaceutical and Fine Chemical Synthesis


2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol (CAS 1443354-90-2) is a tertiary alcohol derivative featuring a 4-methoxy-3-methylphenyl aromatic ring attached to a 3-methyl-butan-2-ol backbone (C13H20O2, MW 208.30 g/mol) . This compound belongs to the class of phenyl-substituted tertiary alcohols and is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical manufacturing [1]. The presence of both the 3-methyl substituent on the aromatic ring and the tertiary alcohol moiety distinguishes it from closely related analogs and imparts specific physicochemical properties relevant to its selection in synthetic route design .

Why 2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol Cannot Be Interchanged with Its Closest Analogs: Structural and Physicochemical Differentiation


Within the family of methoxyphenyl-substituted tertiary alcohols, the 3-methyl substitution pattern on the aromatic ring of 2-(4-methoxy-3-methylphenyl)-3-methyl-butan-2-ol generates measurable differences in lipophilicity, molecular weight, and commercial purity grade relative to the des-methyl analog 2-(4-methoxyphenyl)-3-methyl-butan-2-ol, and in regiochemical properties relative to the 2-methylphenyl isomer . These differences have direct consequences for solubility, chromatographic behavior, and reactivity in subsequent synthetic steps. The quantitative evidence below demonstrates that generic substitution of these analogs without experimental validation introduces significant risk into reproducible synthetic workflows and structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for 2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol Versus Closest Analogs


Lipophilicity Shift (ΔLogP +0.31) Relative to the Des-Methyl Analog Confers Different Solubility and Retention Properties

The target compound exhibits a computed LogP of 2.87, compared with a computed LogP of 2.56 for the des-methyl analog 2-(4-methoxyphenyl)-3-methyl-butan-2-ol (CAS 28114-95-6), representing a ΔLogP of +0.31 . This increase in lipophilicity arises from the additional methyl substituent at the 3-position of the aromatic ring and is expected to translate into measurably different retention times in reversed-phase chromatographic systems and altered partitioning behavior in biphasic reaction media [1].

Lipophilicity LogP Physicochemical property

Higher Commercial Purity Specification (≥98% vs. 95%) Reduces Impurity-Related Variability in Sensitive Synthetic Steps

2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol is commercially available at a certified purity of ≥98% from multiple vendors (Chemscene, Leyan), whereas the des-methyl analog 2-(4-methoxyphenyl)-3-methyl-butan-2-ol (CAS 28114-95-6) is typically supplied at a minimum purity specification of 95% (AKSci, Bidepharm) . This 3-percentage-point purity differential is significant for applications where unidentified impurities at the 2–5% level can interfere with catalytic cycles, generate side products in multi-step sequences, or confound biological assay interpretation .

Purity specification Synthetic intermediate Quality control

Molecular Weight and Formula Differentiation (C13H20O2, 208.30 vs. C12H18O2, 194.27) Impacts Stoichiometric Calculations and Analytical Method Setup

The target compound (C13H20O2, MW 208.30 g/mol) differs from the des-methyl analog 2-(4-methoxyphenyl)-3-methyl-butan-2-ol (C12H18O2, MW 194.27 g/mol) by one carbon and two hydrogen atoms, corresponding to the additional aromatic methyl group . This mass difference of 14.03 Da is readily distinguishable by mass spectrometry and necessitates adjustment of all stoichiometric calculations for reactions where molar equivalence is critical . By contrast, the 2-methylphenyl regioisomer (CAS 1443340-07-5) shares the same molecular formula and mass but differs in substitution geometry, requiring orthogonal analytical methods (e.g., NMR) for differentiation .

Molecular weight Molecular formula Stoichiometry

Storage Condition Requirements (Sealed Dry at 2–8°C) Differentiate Handling Protocols from Room-Temperature-Stable Analogs

The target compound requires storage sealed in dry conditions at 2–8°C, as specified by Chemscene, whereas the des-methyl analog 2-(4-methoxyphenyl)-3-methyl-butan-2-ol is recommended for long-term storage in a cool, dry place without explicit refrigeration (AKSci) . This differential storage requirement suggests that the 3-methyl substitution may influence thermal or moisture sensitivity, with practical implications for shipping logistics, inventory management, and shelf-life considerations in laboratory procurement [1].

Storage stability Handling protocol Procurement logistics

Predicted Differential CYP1A1 Inhibition Profile Based on Structural Comparison with the Des-Methyl Analog (Class-Level Inference)

The des-methyl analog 2-(4-methoxyphenyl)-3-methyl-butan-2-ol has a reported IC50 of 5.00 × 10³ nM (5 µM) against CYP1A1 (aryl hydrocarbon hydroxylase activity in 3-methylcholanthrene-induced rat liver microsomes) [1]. The additional 3-methyl substituent on the aromatic ring of the target compound introduces steric bulk and alters the electron density of the aromatic system, which is predicted to modulate CYP enzyme binding affinity [2]. While direct experimental IC50 data for the target compound are not publicly available, established medicinal chemistry principles indicate that aromatic methyl substitution can significantly alter CYP inhibition profiles—a consideration relevant to researchers using this compound as a building block for bioactive molecule synthesis .

CYP inhibition Drug metabolism Structure-activity relationship

Precedented Utility in Fluvastatin Intermediate Synthesis Pathway Demonstrates Synthetic Relevance of the 4-Methoxy-3-methylphenyl Scaffold

The 4-methoxy-3-methylphenyl fragment present in the target compound is a key structural component of alpha-[[[2-(4-methoxy-3-methylphenyl)-1-methylethyl](phenylmethyl)amino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol (CAS 1616967-23-7), a documented intermediate in the synthesis of (3R,5S)-Fluvastatin, an FDA-approved statin . This precedent establishes the synthetic utility of the 4-methoxy-3-methylphenyl substitution pattern in pharmaceutical manufacturing. In contrast, the des-methyl analog (lacking the 3-methyl group) and the 2-methylphenyl regioisomer cannot directly substitute into this established synthetic pathway without altering the steric and electronic environment of downstream intermediates [1].

Pharmaceutical intermediate Fluvastatin Synthetic pathway

Optimal Procurement and Application Scenarios for 2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate Synthesis Requiring Defined 4-Methoxy-3-methylphenyl Substitution Patterns

When synthesizing drug candidates or intermediates that specifically require the 4-methoxy-3-methylphenyl substitution pattern—as exemplified by the Fluvastatin intermediate pathway (CAS 1616967-23-7)—2-(4-methoxy-3-methylphenyl)-3-methyl-butan-2-ol provides the correct aromatic scaffold geometry and substitution pattern . The ≥98% commercial purity reduces the risk of impurity carryover into subsequent steps, while the verified molecular identity (C13H20O2, MW 208.30) ensures correct stoichiometric calculations throughout the synthetic sequence . The des-methyl analog and 2-methylphenyl regioisomer are structurally incompatible with this specific application without re-optimization of reaction conditions [1].

Structure-Activity Relationship (SAR) Studies Requiring Controlled Lipophilicity Variation

For SAR campaigns exploring the effect of aromatic substitution on biological activity, 2-(4-methoxy-3-methylphenyl)-3-methyl-butan-2-ol offers a defined ΔLogP of +0.31 relative to the des-methyl analog . This systematic lipophilicity increment allows researchers to correlate measured biological activity changes specifically with the 3-methyl substituent, while maintaining the tertiary alcohol core constant . The differentiated LogP also facilitates predictable chromatographic separation from closely related analogs during purification, as the retention time shift is directly attributable to the methyl group contribution [1].

Multi-Step Synthetic Campaigns Requiring High-Purity Building Blocks with Verified Identity

In multi-step synthetic sequences where cumulative impurity effects can compromise overall yield and product quality, the ≥98% purity specification of commercially available 2-(4-methoxy-3-methylphenyl)-3-methyl-butan-2-ol provides a defined starting point with reduced risk of unknown impurity interference . The availability of detailed computational chemistry data (LogP, TPSA, hydrogen bond donor/acceptor counts) supports rational solvent selection and reaction condition optimization . Laboratories should factor the refrigerated storage requirement (sealed dry, 2–8°C) into procurement and inventory planning, as this differs from the ambient storage conditions adequate for the des-methyl analog [1].

Metabolism and CYP Interaction Studies Using Tertiary Alcohol Scaffolds

For in vitro metabolism studies, the target compound serves as a scaffold for examining how aromatic methyl substitution modulates cytochrome P450 interactions. The des-methyl analog has a reported CYP1A1 IC50 of 5 µM . The 3-methyl substituent on the target compound is predicted to alter this CYP inhibition profile . Researchers investigating metabolic stability of tertiary alcohol-containing compounds can use this pair (target vs. des-methyl analog) as a defined structural probe set to deconvolute the contribution of the aromatic methyl group to phase I metabolism [1].

Quote Request

Request a Quote for 2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.